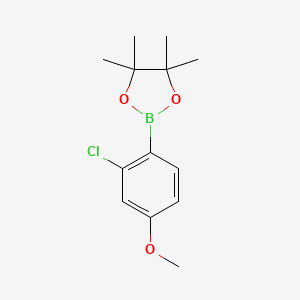
2-Chloro-4-methoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BClO3 . It is a boronic ester, which are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 268.54 g/mol .
Synthesis Analysis
The synthesis of boronic esters like this compound is not well developed . Protodeboronation of pinacol boronic esters is one method that has been reported . This process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code and Canonical SMILES for this compound are also available .Chemical Reactions Analysis
Boronic esters like this compound are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.54 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are both 268.1037523 g/mol . The topological polar surface area is 27.7 Ų .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Engineering
2-Chloro-4-methoxyphenylboronic acid pinacol ester is prominently used in the synthesis of polymers and materials, as evidenced by the creation of hyperbranched polythiophene with a nearly 100% degree of branching through the catalyst-transfer Suzuki–Miyaura coupling reaction. This process involves the use of phenyl boronic acid pinacol ester, proving its utility in producing high-quality, defect-free polymers (Segawa, Higashihara, & Ueda, 2013). Additionally, in the context of material engineering, arylboronic esters like this compound have been found to exhibit unique phosphorescence properties in the solid state at room temperature, challenging the conventional understanding of phosphorescent organic molecules and opening up new avenues for material design (Shoji et al., 2017).
Medical and Drug Delivery Applications
Significantly, this compound finds applications in medical and pharmaceutical domains, particularly in the development of responsive drug delivery systems. For instance, H2O2-cleavable poly(ester-amide)s were synthesized via Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester, showcasing the potential of these polymers as H2O2-responsive delivery vehicles, which can be triggered by the oxidative environment in human bodies (Cui et al., 2017). Furthermore, the synthesis of H2O2-cleavable and ROS-sensitive polymers, like the phenylboronic acid pinacol ester-functionalized methoxyl poly(ethylene glycol)-block-poly(phthalic anhydride-alter-glycidyl propargyl ether), exemplifies the potential of this compound in fabricating smart drug delivery systems that respond to specific stimuli within the body (Zhang et al., 2019).
Catalysis and Organic Synthesis
The compound plays a crucial role in various catalysis and organic synthesis processes. For example, it's involved in the catalyst-transfer Suzuki–Miyaura condensation polymerization, leading to the synthesis of π-conjugated polymers with boronic acid (ester) moieties, demonstrating its utility in complex organic synthesis processes (Nojima et al., 2016). Additionally, the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions showcases the compound's versatility and importance in creating structurally diverse organic molecules (Takagi et al., 2002).
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
The mode of action of 2-Chloro-4-methoxyphenylboronic acid pinacol ester involves its use in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It’s important to note that the hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, the hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWOKWCBYZCXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea](/img/structure/B2588243.png)
![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2588244.png)
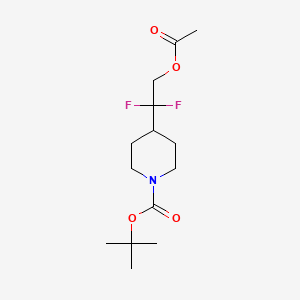
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)
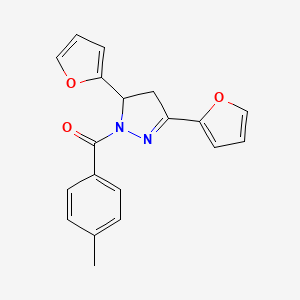
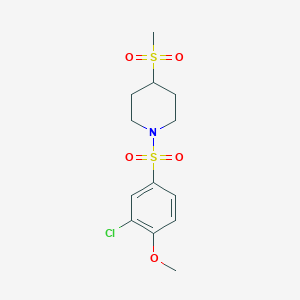
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
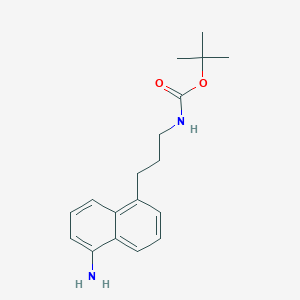
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2588259.png)
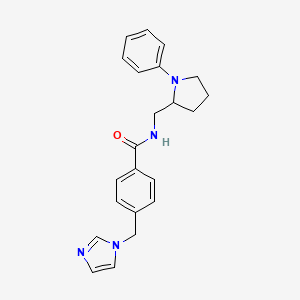
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)

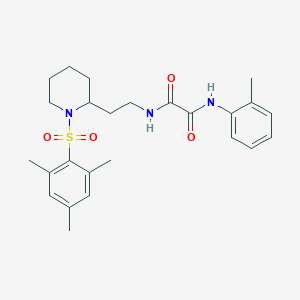
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)